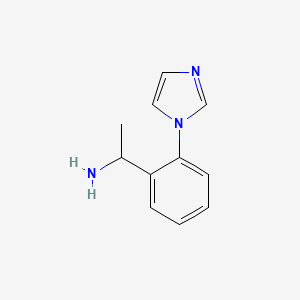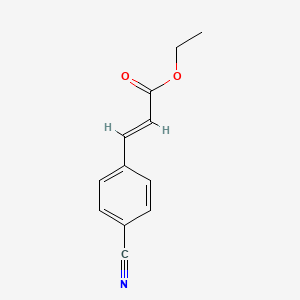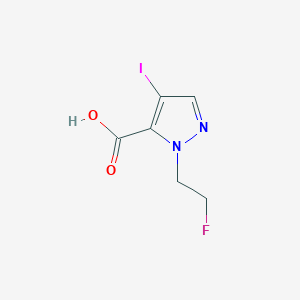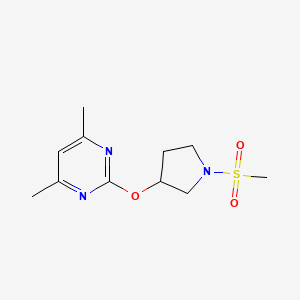![molecular formula C19H28N4O2S B2586415 3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689768-59-0](/img/structure/B2586415.png)
3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one
Vue d'ensemble
Description
The compound “3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one” is a type of quinazoline . Its formula is C19H28N4O2S, and it has an average mass of 376.518 and a monoisotopic mass of 376.19330 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C19H28N4O2S/c1-3-4-7-21(2)8-9-23-18(24)16-14-15(22-10-12-25-13-11-22)5-6-17(16)20-19(23)26/h5-6,14H,3-4,7-13H2,1-2H3,(H,20,26) . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a net charge of 0 . More detailed physical and chemical properties couldn’t be found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds similar to the specified chemical structure, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These reactions are optimized using Pd(OAc)2 with XantPhos in the presence of KOt-Bu, highlighting a methodological approach to accessing a variety of quinazolinone derivatives with potential biological activities. The synthesis process includes condensation and subsequent reactions with piperazines or mercaptans to produce compounds with significant anticancer activity (Nowak et al., 2015).
Antibacterial Activity
Quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties were synthesized and evaluated for their antibacterial activity. The process involved esterification, hydrazinolysis, and refluxing with potassium hydroxide and carbon disulfide, leading to the formation of oxadiazolin-5-thione derivatives. These compounds, especially the morpholino derivatives, exhibited encouraging antibacterial activity, demonstrating the potential of quinazolinone derivatives in antimicrobial research (Ahmed et al., 2007).
Antitumor and Monoamine Oxidase Inhibition
A study on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones revealed compounds with high anti-monoamine oxidase and antitumor activity. This illustrates the compound's potential in treating disorders related to monoamine oxidase activity and cancer (Markosyan et al., 2015).
Anticancer Activity Optimization
The synthesis and characterization of quinoline and quinazoline derivatives, through the treatment of 3-methylcyclohexanone with ethyl formate and sodium methoxide, resulted in compounds with calculated HOMO and LUMO energies indicating charge transfer. This research underscores the importance of structural modification in optimizing quinazolinone derivatives for enhanced anticancer activities (Mohamed et al., 2020).
Propriétés
IUPAC Name |
3-[2-[butyl(methyl)amino]ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-3-4-7-21(2)8-9-23-18(24)16-14-15(22-10-12-25-13-11-22)5-6-17(16)20-19(23)26/h5-6,14H,3-4,7-13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQHOKYGODPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2586332.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2586333.png)
![methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2586334.png)


![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)


![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(2-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2586345.png)
![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)
